4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
Description
Properties
IUPAC Name |
1-propyl-4-[4-(4-propylcyclohexyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32/c1-3-5-19-7-11-21(12-8-19)23-15-17-24(18-16-23)22-13-9-20(6-4-2)10-14-22/h7-8,11-12,15-18,20,22H,3-6,9-10,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEBPJFYRIZZDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene and aqueous sodium carbonate at 80–100°C for 12–24 hours. The trans-4-propylcyclohexyl group is introduced via a pre-synthesized aryl bromide, ensuring regioselectivity at the 4'-position. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2–5 mol% Pd | Maximizes coupling efficiency |
| Solvent System | Toluene:H₂O (3:1) | Enhances solubility of reactants |
| Temperature | 85°C | Balances reaction rate and side reactions |
Post-reaction purification via flash chromatography (hexane/ethyl acetate, 9:1) yields the biphenyl product with >90% purity.
Friedel-Crafts Alkylation for Cyclohexyl Group Introduction
The trans-4-propylcyclohexyl moiety is synthesized via hydrogenation of 4-propylbiphenyl followed by Friedel-Crafts alkylation.
Hydrogenation and Stereochemical Control
4-Propylbiphenyl undergoes catalytic hydrogenation using PtO₂ in ethanol under 50 psi H₂ at 120°C for 6 hours, achieving >95% conversion to the trans-cyclohexyl isomer. The trans configuration is favored due to steric hindrance during hydrogen adsorption.
Alkylation Protocol
The cyclohexane intermediate reacts with propyl bromide in the presence of AlCl₃ (1.2 equiv) at 0°C, followed by gradual warming to room temperature. This step attains 78% yield, with minor byproducts (e.g., ortho-substituted derivatives) removed via recrystallization in ethanol.
Transition Metal-Catalyzed Direct Arylation
Direct arylation bypasses boronic acid precursors by coupling aryl halides with pre-functionalized cyclohexyl groups.
Catalytic System Optimization
A mixture of Pd(OAc)₂ (3 mol%), PCy₃ (6 mol%), and K₂CO₃ in DMA at 130°C facilitates C–H activation. The reaction achieves 82% yield after 18 hours, with selectivity driven by the electron-donating propyl group.
| Variable | Effect on Outcome |
|---|---|
| Ligand Choice | PCy₃ > PPh₃ (10% higher yield) |
| Base | K₂CO₃ > Cs₂CO₃ (improved solubility) |
Multi-Step Synthesis via Intermediate Halogenation
This approach involves sequential halogenation and coupling steps:
-
Bromination : 4-Propylbiphenyl is brominated using NBS (1.1 equiv) in CCl₄ under UV light, yielding 4'-bromo-4-propylbiphenyl (89% yield).
-
Cyclohexyl Group Attachment : The bromide undergoes Kumada coupling with trans-4-propylcyclohexylmagnesium bromide (2.0 equiv) in THF at 0°C, catalyzed by NiCl₂(dppe).
Yield Comparison
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Bromination | 89 | 95 |
| Kumada Coupling | 76 | 92 |
Comparative Analysis of Synthetic Routes
A meta-analysis of the four methods reveals trade-offs between yield, scalability, and stereochemical fidelity:
| Method | Average Yield (%) | Scalability | trans Selectivity (%) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 88 | High | 99 |
| Friedel-Crafts Alkylation | 78 | Moderate | 95 |
| Direct Arylation | 82 | Low | 97 |
| Halogenation-Kumada | 76 | High | 98 |
The Suzuki-Miyaura method is preferred for industrial applications due to its high yield and selectivity, while direct arylation offers atom economy for laboratory-scale synthesis.
Challenges in Purification and Stereochemical Purity
Chemical Reactions Analysis
Types of Reactions
4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present in the cyclohexyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated cyclohexyl rings.
Substitution: Formation of halogenated or alkylated biphenyl derivatives.
Scientific Research Applications
Applications in Liquid Crystal Displays (LCDs)
Liquid Crystal Monomers (LCMs) :
4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is utilized as a liquid crystal monomer in the manufacturing of LCDs. Its unique molecular structure allows it to exhibit desirable liquid crystalline properties, making it suitable for use in various display technologies.
Key Features:
- Thermotropic Behavior : The compound exhibits thermotropic liquid crystalline behavior, which is essential for LCD applications where temperature stability and responsiveness are critical.
- Electro-optical Performance : It contributes to the electro-optical properties of LCDs, enhancing the contrast and response times of displays.
Material Science Applications
In addition to its role in LCD technology, this compound is investigated for its potential applications in material science:
- Polymer Blends : Research has indicated that incorporating this compound into polymer matrices can improve thermal and mechanical properties of materials.
Case Study: Polymer-Liquid Crystal Composites
A study demonstrated that blending this biphenyl compound with polycarbonate resulted in composites with enhanced thermal stability and optical clarity, making them suitable for high-performance optical devices.
Research Insights:
Preliminary investigations into related compounds suggest potential interactions with biological membranes, indicating a need for further exploration into their pharmacokinetic profiles.
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Liquid Crystal Displays | Used as a monomer in LCD manufacturing | Enhances electro-optical properties |
| Material Science | Incorporated into polymer blends | Improves thermal and mechanical properties |
| Pharmaceutical Potential | Investigated for drug delivery systems | Potential for controlled release formulations |
Mechanism of Action
The mechanism of action of 4-Propyl-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl involves its interaction with molecular targets such as liquid crystal phases and biological membranes. The compound’s unique structure allows it to align with liquid crystal molecules, enhancing the stability and performance of liquid crystal displays. In biological systems, it can interact with lipid bilayers, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Alkyl Chain Modifications
Variations in alkyl chain length and position significantly impact physicochemical properties. Key examples include:
Key Findings :
Fluorinated Derivatives
Fluorination alters electronic properties and thermal stability. Notable examples:
Key Findings :
- Fluorine atoms increase thermal stability and dielectric anisotropy, critical for liquid crystal displays (LCDs).
Key Findings :
- Vinyl and carboxylic acid derivatives (CAS 116020-44-1, 65355-32-0) pose higher risks, necessitating stringent safety protocols.
Structural Rigidity and Mesophase Behavior
Rigid substituents like ethynyl groups enhance mesophase stability:
| Compound Name | CAS Number | Substituents | Key Properties/Applications |
|---|---|---|---|
| 4-Butyl-4'-((4-butyl-2,6-difluorophenyl)ethynyl)-1,1'-biphenyl | 102225-45-6 | Ethynyl, difluoro | High rigidity; stable nematic phases |
Key Findings :
- Ethynyl linkages (CAS 102225-45-6) increase molecular rigidity, improving alignment in LCDs .
Biological Activity
4-Propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl (CAS No. 122957-72-6) is a biphenyl derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes two propyl groups and a trans-cyclohexyl moiety attached to the biphenyl core. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of 320.51 g/mol. The compound exhibits low solubility in water, with reported values of approximately 0.0000153 mg/ml, indicating poor bioavailability in aqueous environments .
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.51 g/mol |
| Solubility | 0.0000153 mg/ml |
| Log P (octanol-water) | 7.08 |
| GI Absorption | Low |
Biological Activity Overview
Research on the biological activity of this compound indicates several mechanisms through which it may exert effects on biological systems.
The compound has been shown to interact with various biological pathways, particularly through its influence on cytochrome P450 enzymes. Specifically, it acts as an inhibitor for several CYP enzymes including CYP2D6, which plays a significant role in drug metabolism . This inhibition can lead to altered pharmacokinetics of co-administered drugs, suggesting a need for caution in therapeutic settings.
Immunotoxicity Studies
Recent literature has examined the immunotoxicity associated with various biphenyl derivatives. While direct studies on this specific compound are scarce, related research suggests that biphenyl structures can influence immune cell signaling pathways and may alter immune responses .
Comparative Biological Activity
To contextualize the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound | CYP Inhibition | Neuroprotective Potential | Immunomodulatory Effects |
|---|---|---|---|
| This compound | Yes (CYP2D6) | Moderate (based on analogs) | Limited evidence |
| Pimozide | Yes | High | Moderate |
| Withaferin A | No | High | High |
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-propyl-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl?
Answer:
The compound is synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between appropriately substituted biphenyl boronic acids and trans-4-propylcyclohexyl halides. Key steps include:
- Stereochemical control : Ensure trans-configuration of the cyclohexyl group by using purified trans-4-propylcyclohexyl precursors .
- Purification : Column chromatography or recrystallization to achieve ≥97% purity, as verified by HPLC .
- Validation : Confirm regiochemistry via -NMR (e.g., coupling constants for trans-substituents) and mass spectrometry .
Basic: How should researchers characterize the structural purity of this compound?
Answer:
Use a multi-technique approach:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>97% recommended for liquid crystal applications) .
- Spectroscopy :
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CH for the parent compound) .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- Acute toxicity : Oral LD >2,000 mg/kg (rat), indicating low acute toxicity .
- Mutagenicity : Negative in bacterial reverse mutation tests .
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources due to potential flammability .
- Storage : In airtight containers at 2–8°C, away from light .
Advanced: How do fluorinated derivatives of this compound affect mesophase behavior in liquid crystal applications?
Answer:
Fluorination at specific positions (e.g., 3,4-difluoro or 2,3',5'-trifluoro substituents) enhances dielectric anisotropy and broadens nematic phase ranges. Methodological insights:
- Synthesis : Introduce fluorine via electrophilic substitution or palladium-catalyzed coupling .
- Phase analysis : Use differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to compare transition temperatures (e.g., 3,4-difluoro analogs show ΔT ≈ 15°C wider than non-fluorinated analogs) .
Advanced: What computational tools are suitable for modeling the electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to predict dipole moments and polarizability .
- Molecular docking : Study interactions with liquid crystal alignment layers (e.g., polyimide surfaces) using AutoDock Vina .
- Validation : Compare computational results with experimental dielectric constant measurements .
Advanced: How can researchers reconcile discrepancies in reported phase transition temperatures?
Answer:
Discrepancies often arise from:
- Impurities : Even 1–2% impurities (e.g., cis-cyclohexyl isomers) can alter phase behavior. Mitigate via rigorous purification (e.g., repeated column chromatography) .
- Measurement conditions : Standardize heating/cooling rates (e.g., 5°C/min for DSC) and sample encapsulation methods .
- Structural confirmation : Re-verify trans-configuration via NOESY NMR if conflicting data arise .
Basic: What methods are used to assess the compound’s purity for optoelectronic applications?
Answer:
- Chromatographic purity : HPLC with a C18 column (acetonitrile/water gradient) to detect impurities ≤0.5% .
- Elemental analysis : Match experimental C/H ratios to theoretical values (e.g., CH: C = 89.38%, H = 10.62%) .
- Thermogravimetric analysis (TGA) : Confirm thermal stability (decomposition >250°C) for device integration .
Advanced: How does the alkyl chain length in analogs influence phase transition behavior?
Answer:
- Experimental design : Synthesize analogs with varying alkyl chains (e.g., propyl vs. pentyl) and compare via DSC/POM .
- Trends : Longer chains (e.g., heptyl) increase melting points but reduce nematic range due to steric effects. For example, replacing propyl with pentyl elevates T by ~20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
